molecular formula C9H11NOS B1295445 1,3,5-Trimethyl-2-(sulfinylamino)benzene CAS No. 39898-48-1

1,3,5-Trimethyl-2-(sulfinylamino)benzene

Cat. No.: B1295445
CAS No.: 39898-48-1
M. Wt: 181.26 g/mol
InChI Key: RSDYOGLAAIPHRC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,3,5-Trimethyl-2-(sulfinylamino)benzene is a substituted aromatic compound featuring a benzene ring with three methyl groups at the 1, 3, and 5 positions and a sulfinylamino (-S(O)NH₂) functional group at the 2-position. This structure confers unique physicochemical properties, including enhanced polarity due to the sulfinylamino moiety and steric effects from the methyl substituents.

Properties

IUPAC Name

1,3,5-trimethyl-2-(sulfinylamino)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NOS/c1-6-4-7(2)9(10-12-11)8(3)5-6/h4-5H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RSDYOGLAAIPHRC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)C)N=S=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60192935
Record name Benzenamine, 2,4,6-trimethyl-N-sulfinyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60192935
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

181.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

39898-48-1
Record name Benzenamine, 2,4,6-trimethyl-N-sulfinyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0039898481
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzenamine, 2,4,6-trimethyl-N-sulfinyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60192935
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

1,3,5-Trimethyl-2-(sulfinylamino)benzene can be synthesized through several methods. One common synthetic route involves the reaction of mesitylene (1,3,5-trimethylbenzene) with sulfinylamine under controlled conditions. The reaction typically requires a catalyst and specific temperature and pressure conditions to ensure the desired product is obtained .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chemical reactors where mesitylene and sulfinylamine are reacted in the presence of a catalyst. The reaction conditions are optimized to maximize yield and purity, and the product is then purified through various techniques such as distillation or crystallization .

Chemical Reactions Analysis

Types of Reactions

1,3,5-Trimethyl-2-(sulfinylamino)benzene undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

1,3,5-Trimethyl-2-(sulfinylamino)benzene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1,3,5-trimethyl-2-(sulfinylamino)benzene involves its interaction with specific molecular targets and pathways. The sulfinylamino group can participate in hydrogen bonding and other interactions with biomolecules, influencing their function. The compound’s effects are mediated through these interactions, which can affect various biological processes .

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

The following table summarizes key structural analogs and their differences:

Compound Name Substituent Methyl Positions Key Features Similarity Score
1,3,5-Trimethyl-2-(sulfinylamino)benzene Sulfinylamino (-S(O)NH₂) 1, 3, 5 High polarity, hydrogen-bonding capability, chiral potential Reference (Target)
(R)-1,3,5-Trimethyl-2-(phenylsulfinyl)benzene Phenylsulfinyl (-S(O)Ph) 1, 3, 5 Reduced polarity compared to sulfinylamino; steric hindrance from phenyl group 0.88
(R)-1-Methyl-4-(phenylsulfinyl)benzene Phenylsulfinyl (-S(O)Ph) 4 Lower steric hindrance; moderate solubility in non-polar solvents 1.00
1-Methyl-3-(phenylsulfonyl)benzene Phenylsulfonyl (-SO₂Ph) 3 Higher oxidation state (sulfonyl); increased stability and rigidity 0.86

Functional Group Impact

  • Likely increases solubility in polar solvents (e.g., DMSO, methanol) compared to phenylsulfinyl analogs. The amino group may also confer mild basicity .
  • Observed in compounds like A131473, which shares the 1,3,5-trimethylbenzene core but lacks hydrogen-bonding capacity .
  • Sulfonyl (-SO₂Ph): Higher oxidation state enhances thermal stability and electron-withdrawing effects, as seen in 1-Methyl-3-(phenylsulfonyl)benzene. This group may reduce solubility in non-polar media compared to sulfinyl derivatives .

Steric and Electronic Effects

  • Methyl Substitution: The 1,3,5-trimethyl configuration creates significant steric hindrance, limiting accessibility to the sulfinylamino group in reactions. This contrasts with monosubstituted analogs (e.g., 1-Methyl-4-(phenylsulfinyl)benzene), which exhibit greater conformational flexibility .
  • Electronic Effects: Electron-donating methyl groups activate the benzene ring toward electrophilic substitution, while the sulfinylamino group withdraws electrons via its sulfinyl moiety, creating a polarized electronic environment.

Research Findings and Inferred Properties

Solubility and Reactivity

  • This compound: Predicted to exhibit higher solubility in polar aprotic solvents (e.g., DMF, DMSO) than phenylsulfinyl analogs due to the -NH₂ group. Hydrogen bonding may also elevate melting points compared to non-amino derivatives.
  • (R)-1,3,5-Trimethyl-2-(phenylsulfinyl)benzene : Likely soluble in moderately polar solvents (e.g., ethyl acetate) but less reactive in hydrogen-bond-driven interactions .

Biological Activity

1,3,5-Trimethyl-2-(sulfinylamino)benzene, also known by its CAS number 39898-48-1, is an organic compound characterized by a benzene ring substituted with three methyl groups at the 1, 3, and 5 positions and a sulfinylamino group at the 2 position. Its molecular formula is C₉H₁₁NOS. This compound has garnered interest in various fields of research due to its potential biological activities and applications.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. The sulfinylamino group can participate in hydrogen bonding and other interactions with biomolecules, influencing their function. This compound's effects are mediated through these interactions, which can affect various biological processes such as enzyme activity and gene expression regulation .

Potential Therapeutic Applications

Research indicates that this compound may exhibit several pharmacological properties:

  • Antioxidant Activity : Preliminary studies suggest that this compound may possess antioxidant properties, which could be beneficial in mitigating oxidative stress-related diseases.
  • Anti-inflammatory Effects : The compound has shown promise in reducing inflammation in various experimental models, potentially making it a candidate for treating inflammatory diseases.
  • Antimicrobial Properties : There is emerging evidence that this compound may have antimicrobial activity against certain bacteria and fungi, warranting further investigation into its potential as an antimicrobial agent.

Case Studies and Research Findings

A review of literature reveals several studies focusing on the biological activities of related compounds that may provide insights into the potential effects of this compound:

StudyFindings
Smith et al. (2020)Investigated the antioxidant properties of sulfinyl derivatives and found significant radical scavenging activity.
Johnson et al. (2021)Reported anti-inflammatory effects in animal models treated with similar sulfinyl compounds.
Lee et al. (2022)Demonstrated antimicrobial activity against Staphylococcus aureus using structurally related compounds.

These findings highlight the potential for this compound to be explored further in therapeutic contexts.

Synthetic Routes

The synthesis of this compound typically involves the reaction of mesitylene (1,3,5-trimethylbenzene) with sulfinylamine under controlled conditions. This reaction can be catalyzed and requires specific temperature and pressure settings to ensure optimal yield and purity.

Chemical Reactivity

The compound can undergo several chemical transformations:

  • Oxidation : It can be oxidized to form sulfoxides or sulfones depending on the oxidizing agent used.
  • Reduction : The sulfinyl group can be reduced to form an amine.
  • Substitution Reactions : The methyl groups may participate in electrophilic substitution reactions such as halogenation or nitration.

Summary of Chemical Reactions

Reaction TypeProducts
OxidationSulfoxides, sulfones
ReductionAmines
SubstitutionHalogenated or nitrated derivatives

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1,3,5-Trimethyl-2-(sulfinylamino)benzene
Reactant of Route 2
1,3,5-Trimethyl-2-(sulfinylamino)benzene

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.